Cas no 723757-74-2 (2-ethyl-N-(2-hydroxyphenyl)butanamide)

2-Ethyl-N-(2-hydroxyphenyl)butanamide is a specialized organic compound featuring a butanamide backbone substituted with an ethyl group at the 2-position and an N-linked 2-hydroxyphenyl moiety. This structure imparts unique physicochemical properties, including enhanced solubility in polar organic solvents and potential hydrogen-bonding interactions due to the phenolic hydroxyl group. The compound is of interest in pharmaceutical and agrochemical research, where its amide functionality and aromatic hydroxyl group may contribute to bioactivity, such as enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry. The presence of both hydrophobic (ethyl) and hydrophilic (hydroxyl) groups offers balanced lipophilicity, optimizing its utility in drug design and material science applications.
2-ethyl-N-(2-hydroxyphenyl)butanamide structure
723757-74-2 structure
Product Name:2-ethyl-N-(2-hydroxyphenyl)butanamide
CAS No:723757-74-2
MF:C12H17NO2
MW:207.268883466721
CID:5419190
PubChem ID:836763
Update Time:2025-07-02

2-ethyl-N-(2-hydroxyphenyl)butanamide Chemical and Physical Properties

Names and Identifiers

    • Z1331830630
    • 2-ethyl-N-(2-hydroxyphenyl)butanamide
    • AKOS022194181
    • EN300-6542443
    • 723757-74-2
    • SCHEMBL20332450
    • Inchi: 1S/C12H17NO2/c1-3-9(4-2)12(15)13-10-7-5-6-8-11(10)14/h5-9,14H,3-4H2,1-2H3,(H,13,15)
    • InChI Key: ZHIXKMXOQAKAKN-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC=C1O)(=O)C(CC)CC

Computed Properties

  • Exact Mass: 207.125928785g/mol
  • Monoisotopic Mass: 207.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 49.3Ų

Experimental Properties

  • Density: 1.106±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 373.8±25.0 °C(Predicted)
  • pka: 9.48±0.35(Predicted)

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Additional information on 2-ethyl-N-(2-hydroxyphenyl)butanamide

Introduction to 2-ethyl-N-(2-hydroxyphenyl)butanamide (CAS No. 723757-74-2)

2-ethyl-N-(2-hydroxyphenyl)butanamide, identified by the Chemical Abstracts Service Number (CAS No.) 723757-74-2, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This amide derivative, characterized by its structural motif of an ethyl group attached to the nitrogen atom of a butanamide moiety linked to a 2-hydroxyphenyl group, has garnered attention due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.

The structural features of 2-ethyl-N-(2-hydroxyphenyl)butanamide make it a versatile intermediate in organic synthesis. The presence of both hydrophobic and hydrophilic regions—due to the alkyl chain and the hydroxyl-substituted aromatic ring, respectively—imparts unique solubility and interaction properties that are exploited in various chemical applications. Specifically, the 2-hydroxyphenyl group can participate in hydrogen bonding interactions, while the amide bond serves as a scaffold for further functionalization.

In recent years, there has been growing interest in amide-based compounds for their role in modulating biological pathways. The butanamide core is particularly relevant, as it is found in numerous bioactive molecules, including drugs and natural products. Studies have demonstrated that substituents on the amide group can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The ethyl group in 2-ethyl-N-(2-hydroxyphenyl)butanamide may contribute to metabolic stability, while the hydroxylphenyl moiety could enhance binding affinity to target proteins.

One of the most compelling aspects of CAS No. 723757-74-2 is its potential as a precursor in drug discovery. Researchers have explored derivatives of this compound for their ability to interact with enzymes and receptors involved in diseases such as inflammation, pain, and neurodegeneration. For instance, modifications to the aromatic ring or the amide bond have been shown to alter receptor binding profiles, leading to improved efficacy or reduced side effects. This underscores the importance of 2-ethyl-N-(2-hydroxyphenyl)butanamide as a scaffold for medicinal chemistry innovation.

The synthesis of CAS No. 723757-74-2 typically involves multi-step organic reactions, starting from commercially available precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate. The formation of the amide bond is often achieved through nucleophilic acyl substitution or coupling reactions catalyzed by transition metals or organometallic reagents. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.

The biological evaluation of CAS No. 723757-74-2 has revealed several promising activities. In vitro studies have indicated that certain derivatives exhibit inhibitory effects on enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory pathways. Additionally, structural analogs have shown potential as modulators of neurotransmitter receptors, such as GABA receptors or serotonin receptors, suggesting therapeutic applications in central nervous system disorders.

Recent computational studies have further illuminated the mechanistic aspects of CAS No. 723757-74-2 interactions with biological targets. Molecular docking simulations have been used to predict binding affinities and identify key residues involved in receptor recognition. These insights have guided the design of novel derivatives with enhanced potency and selectivity. Furthermore, quantum mechanical calculations have provided detailed insights into the electronic structure and reactivity of the amide bond, aiding in rational drug design strategies.

The pharmaceutical industry has taken note of these findings, with several companies incorporating derivatives of CAS No. 723757-74-2 into their pipeline programs. Early-stage clinical trials are underway to assess safety and efficacy profiles in animal models before human testing begins. The success of these trials will depend on optimizing pharmacokinetic parameters such as bioavailability, metabolic stability, and tissue distribution—a process where structural modifications play a critical role.

Beyond drug development, CAS No. 723757-74-2 holds promise in materials science applications due to its ability to form hydrogen bonds and its compatibility with polymers. Researchers are exploring its use as an additive to improve material properties or as a precursor for biodegradable polymers with tailored functionalities.

In conclusion,CAS No 723757 -74 - 2 represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an attractive scaffold for medicinal chemists seeking new bioactive molecules, while its synthetic accessibility allows for rapid exploration of derivatives with improved properties.

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